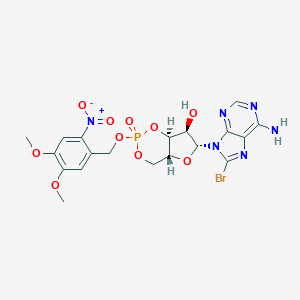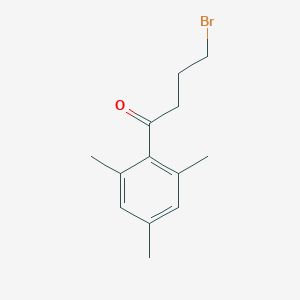
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one, also known as 4-Bromo-2,2,6-trimethylacetophenone, is a chemical compound that belongs to the class of organic compounds known as phenylbutanones. It is commonly used as a reagent in organic chemical synthesis, and has been studied for its potential applications in the field of scientific research.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one is not well understood, but it is believed to function as an electrophilic reagent, reacting with various nucleophiles to form new chemical bonds. This reactivity makes it useful in a variety of organic chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one, as it is primarily used as a reagent in organic chemical synthesis. However, it is known to be a mild irritant to the skin and eyes, and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one in lab experiments is its reactivity, which makes it useful in a variety of organic chemical reactions. However, its limited solubility in common solvents can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research on 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one. One area of interest is its potential use in the synthesis of new pharmaceutical compounds, particularly those with anti-cancer or anti-inflammatory properties. Additionally, further research could be done to better understand its mechanism of action and potential applications in other fields, such as materials science or environmental chemistry.
Méthodes De Synthèse
The synthesis of 4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one can be achieved through the reaction of 2,4,6-trimethylacetophenone with bromine in the presence of acetic acid. This reaction results in the formation of the desired product, which can be purified through various methods, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one has been used in a variety of scientific research applications, particularly in the field of organic chemistry. It has been studied for its potential use as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
175204-92-9 |
|---|---|
Nom du produit |
4-Bromo-1-(2,4,6-trimethylphenyl)butan-1-one |
Formule moléculaire |
C13H17BrO |
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
4-bromo-1-(2,4,6-trimethylphenyl)butan-1-one |
InChI |
InChI=1S/C13H17BrO/c1-9-7-10(2)13(11(3)8-9)12(15)5-4-6-14/h7-8H,4-6H2,1-3H3 |
Clé InChI |
VKMIFETZXWDLGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCCBr)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)CCCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



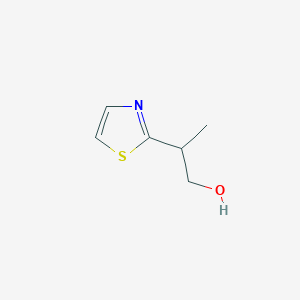
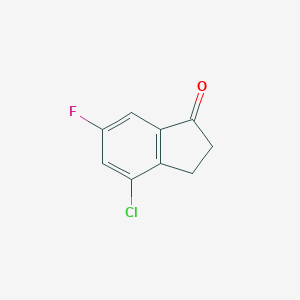
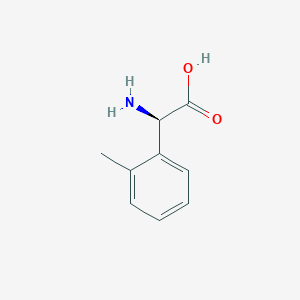
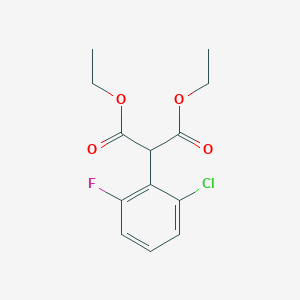
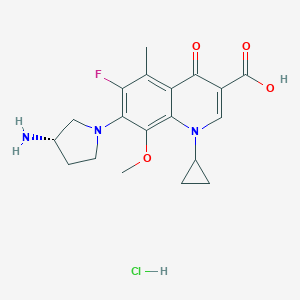
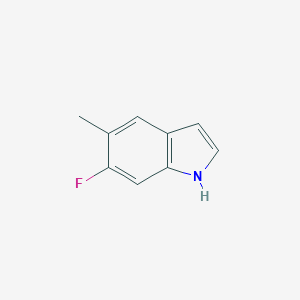
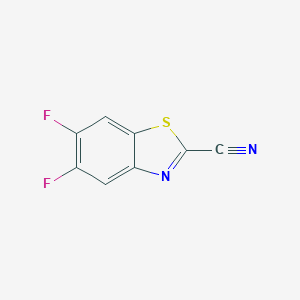
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
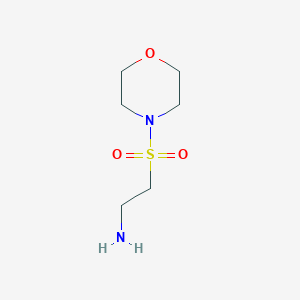
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
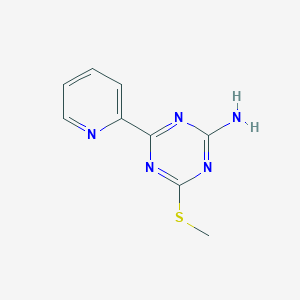
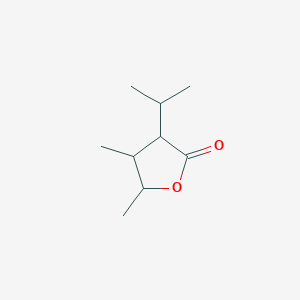
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
